molecular formula C16H23N3O3 B12474314 N-cyclohexyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarboxamide

N-cyclohexyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarboxamide

Cat. No.: B12474314
M. Wt: 305.37 g/mol
InChI Key: IMOLZXDDBCXULP-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarboxamide is a chemical compound with the molecular formula C17H25N3O3 It is known for its unique structure, which includes a cyclohexyl group, a methoxyphenyl group, and a hydrazinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarboxamide typically involves the reaction of cyclohexylamine with 4-methoxyphenylacetic acid, followed by the introduction of a hydrazinecarboxamide group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The process may involve multiple steps, including esterification, amidation, and hydrazinolysis.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halides and alkylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-cyclohexyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2-[(4-hydroxyphenyl)acetyl]hydrazinecarboxamide
  • N-cyclohexyl-2-[(4-ethoxyphenyl)acetyl]hydrazinecarboxamide
  • N-cyclohexyl-2-[(4-methylphenyl)acetyl]hydrazinecarboxamide

Uniqueness

N-cyclohexyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarboxamide stands out due to its unique combination of functional groups, which confer specific reactivity and potential biological activities. Its methoxy group, in particular, can influence its chemical behavior and interactions with biological targets, making it distinct from similar compounds.

Properties

Molecular Formula

C16H23N3O3

Molecular Weight

305.37 g/mol

IUPAC Name

1-cyclohexyl-3-[[2-(4-methoxyphenyl)acetyl]amino]urea

InChI

InChI=1S/C16H23N3O3/c1-22-14-9-7-12(8-10-14)11-15(20)18-19-16(21)17-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,18,20)(H2,17,19,21)

InChI Key

IMOLZXDDBCXULP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NNC(=O)NC2CCCCC2

Origin of Product

United States

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